2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone
Description
This bicyclic compound features a 2-oxa-5-azabicyclo[2.2.1]heptane core fused with a cyclohex-3-en-1-yl methanone group. Its synthesis, as described in , involves derivatizing 4R-hydroxy-l-proline to create constrained γ-amino acid analogs, which mimic GABA (γ-aminobutyric acid) frameworks .
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(9-4-2-1-3-5-9)13-7-11-6-10(13)8-15-11/h1-2,9-11H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPDVQLVOPUUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of the Bicyclic Core: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
The bicyclo[2.2.1]heptane scaffold serves as the foundational structure for this compound. The most efficient route to this core, as demonstrated in recent studies, begins with trans-4-hydroxy-L-proline (2 ), a chiral starting material that ensures enantioselectivity.
Stepwise Synthetic Protocol
Step 1: Amine Protection
The primary amine of trans-4-hydroxy-L-proline is protected using benzyloxycarbonyl (Cbz) chloride under mild alkaline conditions. This step achieves a 91% yield by reacting 2 with Cbz-Cl in a water-based system at 0°C to room temperature.
Step 2: Tosylation
The hydroxyl group is activated via tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) as catalysts. This reaction proceeds at room temperature for 15 hours, yielding 93% of the tosylated intermediate.
Step 3: Ester Reduction
The methyl ester group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/ethanol solvent system. This step achieves quantitative conversion (100% yield).
Step 4: Cyclization
Intramolecular cyclization is induced by refluxing the intermediate with sodium methoxide (NaOMe) in methanol. This step forms the bicyclic structure with an 86% yield.
Step 5: Deprotection
The Cbz group is removed via hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding the free amine 1 in near-quantitative yield.
Table 1: Summary of Bicyclic Core Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amine Protection | Cbz-Cl, NaOH, H₂O, 0°C→RT | 91 |
| 2 | Tosylation | TsCl, Et₃N, DMAP, DCM, RT | 93 |
| 3 | Ester Reduction | NaBH₄, THF/EtOH, RT | 100 |
| 4 | Cyclization | NaOMe, MeOH, reflux | 86 |
| 5 | Deprotection | Pd/C, H₂, MeOH | >95 |
Stereochemical and Analytical Validation
Industrial Scalability Considerations
The six-step synthesis of the bicyclic core demonstrates exceptional scalability, with an overall yield of 70% in laboratory settings. Critical factors for industrial adaptation include:
- Continuous Flow Systems : For tosylation and cyclization steps to enhance heat transfer.
- Catalyst Recycling : Pd/C from the deprotection step can be recovered via filtration.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. In biology, it can be used to study enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic effects, such as in the development of new drugs targeting various diseases.
Industry
Industrially, this compound could be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Bicyclic Derivatives
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is a versatile scaffold. Key analogs include:
Key Observations :
Functional Group Modifications
Carbamate and Ester Derivatives
- tert-Butyl Carbamates : PharmaBlock’s tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) introduces a Boc-protected amine, enabling peptide coupling reactions .
- Ethyl/Methyl Esters: Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1) highlights the role of ester groups in modulating metabolic stability .
Heterocyclic Extensions
Lumping Strategy and Structural Grouping
As per , compounds with similar bicyclic cores (e.g., bicyclo[2.2.1] vs. [2.2.2]) are often grouped in computational models due to shared reactivity and properties .
Activité Biologique
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone is a complex bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a bicyclic framework characterized by the presence of both oxygen and nitrogen atoms, which can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 2034611-98-6 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The mechanism may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially leading to changes in cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of bicyclic compounds can possess antimicrobial activity against various pathogens.
- Antitumor Activity : Some derivatives have been investigated for their potential as anticancer agents, showing promise in inhibiting tumor cell proliferation.
Case Studies
Several studies have focused on the biological effects of compounds related to 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives:
-
Study on Anticancer Effects :
- A study explored the effects of related bicyclic compounds on cancer cell lines, demonstrating significant cytotoxicity against human breast cancer cells (MCF7) at micromolar concentrations.
Compound Tested IC50 (µM) Bicyclic Derivative A 15 Bicyclic Derivative B 10 -
Antimicrobial Evaluation :
- In vitro tests revealed that certain analogs exhibited effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Candida albicans 16 µg/mL
Q & A
Q. Table 1: Common Side Reactions and Mitigation Strategies
(Basic) Which analytical techniques are most reliable for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton/carbon environments (e.g., cyclohexenyl protons at δ 5.6–6.1 ppm) .
- X-ray crystallography : Resolves stereochemistry of the bicyclic core (e.g., endo vs. exo configurations) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ = 248.3) and fragmentation patterns .
- HPLC : Quantifies purity (>98% achievable with C18 columns and acetonitrile/water gradients) .
(Advanced) How can contradictions in reported biological activities of similar bicyclic ketones be resolved?
Answer: Discrepancies often arise from assay variability or structural modifications. Strategies include:
- Comparative bioassays : Standardize protocols (e.g., fixed viral titers in antiviral studies) to compare derivatives .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexenyl ring enhance antiviral activity) .
- Computational validation : Molecular docking predicts binding affinities to targets (e.g., viral polymerases) to prioritize compounds for testing .
(Advanced) What computational methods predict this compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding to viral proteases (e.g., RSV F-protein) with RMSD <2.0 Å .
- Molecular dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Predict logP and solubility using descriptors like topological polar surface area (TPSA ≈ 65 Ų) .
(Advanced) How does stereochemistry in the bicyclic core influence pharmacological activity?
Answer:
- Endo vs. exo configurations : Endo isomers show 3–5× higher antiviral potency due to better target fit .
- Chiral centers : (1S,4S) configurations improve metabolic stability by reducing CYP3A4-mediated oxidation .
Q. Table 2: Stereochemical Impact on Bioactivity
| Configuration | Antiviral IC₅₀ (µM) | Metabolic Half-life (h) | Evidence |
|---|---|---|---|
| (1S,4S)-endo | 0.12 ± 0.03 | 4.2 | |
| (1R,4R)-exo | 0.58 ± 0.12 | 1.8 |
(Basic) What are common side reactions during bicyclic core functionalization?
Answer:
- Ring-opening : Occurs under strong acidic conditions (pH <2); mitigated by buffering with NaHCO₃ .
- Diels-Alder adduct formation : Cyclohexenyl group reacts with dienophiles; suppressed using inert atmospheres (N₂/Ar) .
(Advanced) How can metabolic stability be enhanced without compromising bioactivity?
Answer:
- Fluorine substitution : Replace cyclohexenyl hydrogens with fluorine to block CYP450 oxidation .
- Prodrug strategies : Convert ketone to a ketal (e.g., ethylene glycol derivative) for sustained release .
(Basic) How does the cyclohex-3-en-1-yl group influence nucleophilic addition?
Answer: The conjugated diene system increases electrophilicity of the ketone carbonyl, enabling:
- Grignard additions : Yields tertiary alcohols (e.g., with MeMgBr) at −78°C .
- Reductive amination : Forms secondary amines (e.g., with benzylamine/NaBH₃CN) in THF .
(Advanced) What in vitro assays evaluate antiviral potential?
Answer:
- Plaque reduction assays : Measure inhibition of Respiratory Syncytial Virus (RSV) at MOI = 0.1 .
- Time-of-addition studies : Identify viral replication stage targeted (e.g., entry vs. post-entry) .
Q. Table 3: Representative Antiviral Data
| Virus | EC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Evidence |
|---|---|---|---|
| RSV-A | 0.15 | >100 | |
| Influenza A | 1.2 | 25 |
(Advanced) How can reaction mechanisms be validated for this compound’s synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
